molecular formula C19H17F3N4OS B11683222 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide

Cat. No.: B11683222
M. Wt: 406.4 g/mol
InChI Key: ZPTKFWMPSLHOAO-FOKLQQMPSA-N
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Description

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide is a complex organic compound with a molecular formula of C19H17F3N4OS. This compound is known for its unique chemical structure, which includes a benzimidazole ring, a trifluoromethyl group, and an acetohydrazide moiety. It is often used in scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide typically involves multiple steps. One common method includes the reaction of 1-ethyl-1H-benzimidazole-2-thiol with 2-(trifluoromethyl)benzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with acetohydrazide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining purity and yield, would apply.

Chemical Reactions Analysis

Types of Reactions

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The benzimidazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.

    Industry: While not widely used industrially, its unique properties make it valuable for specialized applications in material science and catalysis.

Mechanism of Action

The mechanism of action for 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The acetohydrazide moiety may interact with nucleophiles, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide
  • 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-1-(4-nitrophenyl)methylidene]acetohydrazide

Uniqueness

Compared to similar compounds, 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide stands out due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity. This makes it a more potent candidate for various research applications .

Properties

Molecular Formula

C19H17F3N4OS

Molecular Weight

406.4 g/mol

IUPAC Name

2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C19H17F3N4OS/c1-2-26-16-10-6-5-9-15(16)24-18(26)28-12-17(27)25-23-11-13-7-3-4-8-14(13)19(20,21)22/h3-11H,2,12H2,1H3,(H,25,27)/b23-11+

InChI Key

ZPTKFWMPSLHOAO-FOKLQQMPSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=CC=C3C(F)(F)F

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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